molecular formula C17H18O5S3 B2696145 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate CAS No. 298218-20-9

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate

Cat. No.: B2696145
CAS No.: 298218-20-9
M. Wt: 398.51
InChI Key: OCQJHDUXKOKOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate is an organic compound with the molecular formula C17H18O5S3 and a molecular weight of 398.517 g/mol This compound is characterized by the presence of a 1,3-dithiolan ring attached to a phenyl group, which is further connected to a 2,5-dimethoxybenzenesulfonate moiety

Preparation Methods

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 1,3-dithiolan ring may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The 1,3-dithiolan ring can act as a nucleophile, participating in various chemical reactions with electrophilic species. The phenyl group and the 2,5-dimethoxybenzenesulfonate moiety can also interact with biological molecules, such as proteins and enzymes, through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate can be compared with other similar compounds, such as:

    4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate: This compound has a similar structure but with chlorine atoms instead of methoxy groups on the benzene ring.

    4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethylbenzenesulfonate: This compound has methyl groups instead of methoxy groups on the benzene ring.

    4-(1,3-Dithiolan-2-yl)phenyl 2,5-dihydroxybenzenesulfonate: This compound has hydroxyl groups instead of methoxy groups on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5S3/c1-20-14-7-8-15(21-2)16(11-14)25(18,19)22-13-5-3-12(4-6-13)17-23-9-10-24-17/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQJHDUXKOKOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.